Product packaging for Tetradecyl 3,4,5-trihydroxybenzoate(Cat. No.:CAS No. 18244-73-0)

Tetradecyl 3,4,5-trihydroxybenzoate

Cat. No.: B091761
CAS No.: 18244-73-0
M. Wt: 366.5 g/mol
InChI Key: BQWQGCZOPQEUIQ-UHFFFAOYSA-N
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Description

Tetradecyl 3,4,5-trihydroxybenzoate, also known as Myristyl Gallate or tetradecyl gallate, is a long-chain alkyl ester derived from gallic acid . With the molecular formula C21H34O5, it belongs to the class of gallic acid esters (gallates) known for their potent antioxidant activities . These compounds function primarily as effective free-radical scavengers, protecting against oxidative damage caused by reactive oxygen species . Alkyl gallates, including this compound, are widely investigated for their biological properties, which include antimicrobial activity and enzyme inhibition, making them valuable in various biochemical and pharmacological research contexts . Furthermore, related long-chain alkyl gallates, such as stearyl gallate (C18), have been reported to exhibit weak antiviral activity against HSV-1, suggesting a potential research interest in this area for myristyl gallate as well . As a research chemical, it serves as a critical tool for studying oxidative processes, lipid peroxidation, and the development of stabilizers for complex systems. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for any form of human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O5 B091761 Tetradecyl 3,4,5-trihydroxybenzoate CAS No. 18244-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H34O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-21(25)17-15-18(22)20(24)19(23)16-17/h15-16,22-24H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWQGCZOPQEUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171296
Record name Myristyl gallate
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Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18244-73-0
Record name Tetradecyl gallate
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Record name Myristyl gallate
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Record name Myristyl gallate
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Record name Tetradecyl 3,4,5-trihydroxybenzoate
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Record name MYRISTYL GALLATE
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Synthetic Methodologies and Derivatization Strategies for Gallate Esters

Chemical Synthesis Pathways for Tetradecyl 3,4,5-Trihydroxybenzoate (B8703473)

The primary route for synthesizing Tetradecyl 3,4,5-trihydroxybenzoate is through the esterification of gallic acid with tetradecanol (B45765). Various methods have been developed to achieve this transformation, ranging from classical chemical catalysis to modern green chemistry approaches.

Esterification Reactions and Optimizations

The direct esterification of gallic acid with long-chain alcohols like tetradecanol can be challenging. However, several effective methods have been established.

Fischer-Speier Esterification: This classical method involves reacting gallic acid with an excess of the alcohol (tetradecanol) in the presence of a strong acid catalyst. mdpi.com Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. google.comresearchgate.net The reaction is typically heated to drive the equilibrium towards the product by removing the water formed during the reaction, often through azeotropic distillation. google.comgoogle.com Optimization of this process involves adjusting parameters such as reaction temperature, catalyst loading, and reaction time to maximize the yield. For instance, reactions for synthesizing various alkyl gallates are often conducted at temperatures between 100°C and 180°C. google.commdpi.com Upon completion, the product is typically purified by crystallization from a suitable solvent, filtration, and washing to remove unreacted starting materials and the catalyst. mdpi.comgoogle.com

Galloyl Chloride Method: An alternative, two-step approach involves first converting gallic acid to the more reactive galloyl chloride. researchgate.net This intermediate can then react with tetradecanol to form the desired ester. This method avoids the equilibrium limitations of direct esterification but requires the synthesis and handling of the reactive acid chloride. researchgate.net

The table below summarizes typical conditions reported for the synthesis of various long-chain alkyl gallates, which are analogous to the synthesis of this compound.

ProductAlcoholCatalystSolvent/ConditionsYieldReference
Octyl gallateOctyl alcoholSulfuric AcidRotavapor, 160°C~75% google.com
Dodecyl gallate (Lauryl gallate)Dodecanol (Lauryl alcohol)p-Toluene sulfonic acidReflux, 105°CHigh researchgate.net
Propyl gallaten-PropanolPotassium hydrogen sulfate100°C, Solvent-free~68% mdpi.com
Various alkyl gallatesVarious alcoholsAcid catalystSolvent-free50-90% mdpi.com

Application of Green Chemistry Principles in Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign methods for synthesizing gallate esters, adhering to the principles of green chemistry.

Enzymatic Catalysis: Lipases are widely used as biocatalysts for the esterification of gallic acid. researchgate.net This method offers high selectivity and operates under mild reaction conditions, avoiding the use of corrosive acid catalysts and high temperatures. nih.govnih.gov For example, immobilized lipases, such as those from Bacillus licheniformis or Staphylococcus xylosus, have been successfully used to synthesize various alkyl gallates in both organic solvents and solvent-free systems. nih.govuliege.be The use of immobilized enzymes also facilitates catalyst recovery and reuse. google.com

Solvent-Free Synthesis: Another green approach is the use of solvent-free, or "solid-solid," reaction conditions. f1000research.comnih.gov In this method, the reactants are mixed and heated directly, often with a catalyst, which minimizes waste and can lead to higher reaction yields compared to conventional solvent-based methods. f1000research.com

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the esterification reaction, leading to shorter reaction times and potentially higher yields. One study reported the use of a microwave heating system with p-toluene sulfonic acid as a catalyst for synthesizing a range of gallic acid esters. asianpubs.org

Design and Synthesis of Novel Gallate Analogues

The structural framework of gallate esters lends itself to a variety of chemical modifications to create novel analogues with tailored properties. The goal of such derivatization is often to enhance specific chemical or physical characteristics.

Strategies for creating these new molecules include:

Modification of the Alcohol Moiety: While this article focuses on the tetradecyl ester, a vast number of analogues have been created by esterifying gallic acid with different alcohols, including short-chain alcohols, fatty alcohols, and glycols. mdpi.comf1000research.com

Alkylation and Acylation of Phenolic Hydroxyls: The three hydroxyl groups on the phenyl ring can be chemically modified. For example, novel gallate ester derivatives have been synthesized via Friedel-Crafts alkylation reactions. nih.gov

Glycosylation: Attaching sugar moieties to the gallate structure is another strategy. For instance, novel glycosylated derivatives of Epigallocatechin gallate (EGCG), a complex gallate ester, have been chemically synthesized to improve properties like water solubility. mdpi.com

Heterocyclic Ring Formation: The gallic acid backbone can be used as a starting point for constructing more complex molecules containing heterocyclic rings. For example, thiadiazole analogues have been designed and synthesized from precursors related to gallic acid. nih.gov

These synthetic strategies allow for the creation of a diverse library of gallate-based compounds, expanding their potential applications in materials science and other fields.

Advanced Characterization Techniques in Synthetic Chemistry

Confirming the successful synthesis and purity of this compound and its analogues requires a suite of advanced analytical techniques. These methods provide detailed information about the molecular structure and physical properties of the synthesized compounds.

Spectroscopic Analysis in Structural Elucidation

Spectroscopy is the cornerstone for identifying newly synthesized molecules. A combination of techniques is typically employed to provide unambiguous structural confirmation. youtube.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. In the synthesis of this compound from gallic acid, FT-IR spectra would confirm the reaction by showing the disappearance of the broad O-H stretch from the carboxylic acid group and the appearance of characteristic C-O stretching bands for the ester group. stackexchange.com A key indicator is the shift of the carbonyl (C=O) stretching band from its position in gallic acid (around 1668 cm⁻¹) to a higher wavenumber (around 1671–1707 cm⁻¹) in the ester. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework. youtube.comyoutube.com

¹H NMR: For this compound, the ¹H NMR spectrum would display distinct signals corresponding to the different types of protons: a singlet for the two aromatic protons on the gallate ring, signals for the three phenolic hydroxyl protons, and a series of signals for the tetradecyl chain, including a triplet for the methylene (B1212753) group next to the ester oxygen (-O-CH₂-), a large multiplet for the bulk of the methylene groups (-(CH₂)₁₂-), and a terminal triplet for the methyl group (-CH₃). researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. Key signals would include the ester carbonyl carbon, the aromatic carbons (including those bonded to hydroxyl groups and the ester), and the distinct carbons of the long alkyl chain. researchgate.netchemicalbook.com

The table below outlines the expected NMR spectroscopic data for the key structural components of this compound.

GroupType of SpectroscopyExpected Chemical Shift (ppm)Description
Aromatic CH¹H NMR~6.9-7.1Singlet, 2H
Phenolic OH¹H NMR~8.9-9.3Broad signals, 3H
Ester Methylene (-OCH₂-)¹H NMR~4.1-4.2Triplet
Alkyl Chain (-(CH₂)₁₂-)¹H NMR~1.2-1.6Multiplet
Terminal Methyl (-CH₃)¹H NMR~0.8-0.9Triplet
Ester Carbonyl (C=O)¹³C NMR~165-166
Aromatic C-H¹³C NMR~108-110
Aromatic C-OH¹³C NMR~145-146
Aromatic C-C=O¹³C NMR~119-120
Ester Methylene (-OCH₂-)¹³C NMR~64-65
Alkyl Chain (-CH₂-)n¹³C NMR~22-32Multiple signals
Terminal Methyl (-CH₃)¹³C NMR~14

Data compiled from analogous compounds reported in the literature. researchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized ester, confirming that the correct alcohol chain has been attached to the gallic acid moiety. High-resolution mass spectrometry (HR-MS) can provide the exact molecular formula of the compound. mdpi.comnih.gov

Microscopic Techniques for Material Characterization

Microscopy is employed to study the physical form and supramolecular structure of the synthesized gallate esters.

Scanning Electron Microscopy (SEM): SEM is a powerful tool for analyzing the surface topography and morphology of solid materials. nih.gov For crystalline products like this compound, SEM can reveal the shape, size, and surface features of the crystals. nih.govnih.gov It is also used to study the dispersion of gallate esters within polymer matrices. researchgate.net

Transmission Electron Microscopy (TEM): TEM provides much higher resolution images than SEM, allowing for the visualization of the internal structure of a material. nih.gov While less common for simple crystalline compounds, TEM is invaluable for characterizing gallate-based nanomaterials or observing how gallate derivatives self-assemble or are incorporated into complex systems, such as nanoparticles or hydrogels. acs.orgacs.org

Structure Activity Relationship Sar and Advanced Computational Studies

Elucidation of Structural Determinants Governing Biological Efficacy

The effectiveness of Tetradecyl 3,4,5-trihydroxybenzoate (B8703473) is not arbitrary but is dictated by specific elements of its chemical architecture. The length of its alkyl chain and the configuration of the hydroxyl groups on its aromatic ring are key factors influencing its biological activity.

The length of the alkyl chain in gallates, a class of compounds to which Tetradecyl 3,4,5-trihydroxybenzoate belongs, is a critical factor in their biological activity. Research indicates that the pharmacological activity of alkyl gallates often increases with the length of the alkyl chain. nih.gov This is attributed to their surfactant-like properties, which can lead to the disruption of lipid membranes and inactivation of membrane proteins. nih.gov

However, this relationship is not always linear. For some biological activities, such as antibacterial and antiviral effects, there is an optimal chain length, beyond which the activity may decrease. nih.govresearchgate.net This "cutoff effect" is thought to be related to the balance between the compound's hydrophobicity and its ability to interact with biological membranes. nih.govresearchgate.net For instance, while longer alkyl chains increase hydrophobicity, they can also lead to self-aggregation of the molecules, which may hinder their interaction with target sites. nih.govnih.gov

Studies on the antifungal properties of alkyl gallates have shown that activity increases up to a certain chain length (octyl gallate, C8) and then diminishes as the chain becomes longer. researchgate.net Similarly, in terms of antioxidant activity, medium-chain gallates like octyl gallate have demonstrated superior effects in some systems, suggesting a balance between dispersibility and mobility is key. oup.com For other activities, such as trypanocidal action, shorter alkyl chains of three to four carbons have been found to be most effective. nih.gov

The following table summarizes the influence of alkyl chain length on various biological activities of gallates:

Interactive Data Table: Influence of Alkyl Chain Length on Biological Activity of Gallates
Alkyl Chain Length Category Observed Biological Activity Trend Rationale
Short (C1-C4) Generally lower activity, but optimal for some specific effects like trypanocidal activity. nih.gov Lower lipophilicity may limit membrane interaction, but specific binding pockets may favor shorter chains.
Medium (C6-C10) Often exhibits peak activity for antifungal and antioxidant properties. researchgate.netoup.com Balances hydrophobicity for membrane interaction with sufficient solubility and mobility.
Long (C12-C18) Increased activity in some cases (e.g., antibacterial), but can show a "cutoff effect" where activity decreases. nih.govnih.gov High lipophilicity enhances membrane binding but can lead to self-association, reducing bioavailability. nih.govnih.gov

The 3,4,5-trihydroxybenzoate (galloyl) moiety is a defining feature of this compound and is crucial for many of its biological activities. These aromatic hydroxyl groups can act as hydrogen bond donors, a property that is significant in various biological interactions. rsc.org

In the context of antioxidant activity, the hydroxyl groups on the aromatic ring are paramount. They are responsible for the free radical scavenging properties of the molecule. bohrium.com Quantum chemical calculations have been employed to understand the role of these hydroxyl groups in the antioxidant mechanism. nih.gov

Furthermore, the configuration of these hydroxyl groups can influence the molecule's interaction with specific biological targets. For example, in a study on (-)-epigallocatechin (B1671488) gallate (EGCG), a related compound, it was found that specific hydroxyl groups were essential for its cytotoxic effects on osteoclasts. nih.gov This highlights that the precise arrangement and availability of these hydroxyl groups are key to the molecule's specific biological functions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of molecular properties, to predict the activity of new compounds. nih.gov

For phenolic compounds like gallates, QSAR models have been developed to predict their antioxidant activity. mdpi.com These models often incorporate descriptors related to the electronic properties of the molecule, such as the enthalpy of homolytic dissociation of the O-H bonds and ionization potential, as well as lipophilicity parameters. mdpi.com The goal of these models is to facilitate the rapid screening of large numbers of compounds to identify those with the highest potential for a desired biological effect. nih.gov

The development of robust QSAR models requires a diverse set of compounds with known activities to train the model. mdpi.com The predictive power of a QSAR model is assessed by its ability to accurately predict the activity of a separate set of compounds (the test set) that were not used in its development. mdpi.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools that provide insights into how a molecule like this compound interacts with biological macromolecules at the atomic level.

Molecular docking is a computational method used to predict the preferred orientation of a molecule (the ligand) when it binds to a target, such as a protein or enzyme (the receptor). bohrium.comnih.gov This technique is instrumental in understanding the molecular basis of a compound's biological activity.

For alkyl gallates, molecular docking studies have been used to investigate their binding to various biological targets. bohrium.comnih.gov These studies can help to identify the key amino acid residues in the receptor's binding site that interact with the ligand. The binding energy, which is a measure of the strength of the interaction, can also be calculated. oup.com A larger binding energy suggests a stronger and more stable interaction. oup.com

The insights gained from docking simulations can guide the design of new compounds with improved binding affinity and, consequently, enhanced biological activity.

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations take into account the flexibility of both the ligand and the receptor, providing a more realistic representation of the binding process. iupac.org

Application of Advanced Computational Chemistry

Quantum Chemical Calculations in Mechanistic Elucidation

Quantum chemical calculations are instrumental in unraveling the reaction mechanisms that govern the chemical behavior of molecules. For phenolic compounds such as this compound, these calculations are particularly useful in understanding their antioxidant activity. The primary mechanisms of antioxidant action for phenolics include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.net

Quantum calculations can determine the thermodynamic feasibility of each pathway by computing key parameters. nih.govbohrium.com For instance, the bond dissociation enthalpy (BDE) of the phenolic hydroxyl (O-H) groups is a critical descriptor for the HAT mechanism. worldscientific.com A lower BDE indicates a greater ease of donating a hydrogen atom to a free radical, thereby neutralizing it. Theoretical studies on gallic acid and its shorter-chain alkyl esters have shown that the BDE of the 4-OH group is typically the lowest, making it the most probable site for hydrogen donation. researchgate.net By applying these calculations to this compound, one can ascertain how the long alkyl chain might influence the electronic environment of the phenolic ring and, consequently, the BDEs of its hydroxyl groups.

Similarly, the ionization potential (IP) is crucial for the SET-PT mechanism, representing the energy required to remove an electron from the molecule. worldscientific.com A lower IP facilitates the initial electron transfer step. Quantum chemical calculations can precisely compute these values, offering a comparative analysis across different gallate esters. Recent computational work on a series of alkyl gallates (from C1 to C10) suggests that while shorter alkyl chains (C1-C4) tend to exhibit superior antioxidant activity, longer chains may face reduced effectiveness due to factors like steric hindrance. bohrium.comnih.gov

These computational approaches allow for a systematic investigation into how structural modifications, such as extending the alkyl chain to fourteen carbons in this compound, impact the delicate balance between these antioxidant mechanisms.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations combine the principles of quantum mechanics for calculating interatomic forces with classical molecular dynamics to simulate the time-dependent evolution of a molecular system. This method is particularly powerful for studying complex chemical processes, including bond formation and breaking, in dynamic environments such as in solution.

For this compound, AIMD simulations could provide unprecedented insight into its behavior in biologically relevant settings. For example, the interaction of the molecule with lipid membranes is a key aspect of its biological activity, influenced by its amphiphilic nature. nih.gov AIMD could be used to simulate the insertion and orientation of the tetradecyl chain within a model lipid bilayer while tracking the interactions of the polar galloyl headgroup with the aqueous environment and the membrane surface.

Furthermore, AIMD simulations can be employed to study the dynamics of the hydrogen atom transfer process from the hydroxyl groups to a free radical in explicit solvent. This would allow for a more realistic modeling of the reaction, capturing the influence of individual solvent molecules on the transition state and reaction pathway. While computationally intensive, AIMD provides a level of detail that is inaccessible to classical molecular dynamics or static quantum chemical calculations alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become the workhorse of computational quantum chemistry for systems of moderate to large size, offering a favorable balance between accuracy and computational cost. nih.gov It is extensively used to study the electronic structure and properties of phenolic antioxidants. nih.gov DFT calculations are central to determining the key reactivity descriptors mentioned previously, such as BDE and IP, which are vital for understanding antioxidant mechanisms. worldscientific.comresearchgate.net

In the context of this compound, DFT can be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, considering the flexibility of the long alkyl chain.

Calculate Reactivity Descriptors: Compute values for BDE, IP, proton affinity (PA), and electron transfer enthalpy (ETE) to predict the dominant antioxidant mechanism. researchgate.netbohrium.com Studies on other gallates have shown that DFT methods, such as B3LYP and M06-2X, can provide reliable results for these parameters. researchgate.netnih.gov

Analyze the Molecular Electrostatic Potential (MEP): Generate MEP maps to visualize the charge distribution across the molecule. researchgate.net These maps highlight the electron-rich regions (the phenolic hydroxyls) that are susceptible to electrophilic attack and the electron-deficient regions, providing a visual representation of its reactivity.

Study Solvent Effects: Incorporate solvent models, such as the Polarizable Continuum Model (PCM), to simulate how different environments (e.g., polar like water, or non-polar like a lipid phase) affect the molecule's properties and antioxidant capacity. nih.gov

The insights gained from DFT calculations are crucial for building robust quantitative structure-activity relationship (QSAR) models, which correlate calculated molecular descriptors with experimentally observed activities. nih.govnih.gov This approach can rationalize why the bioactivity of alkyl gallates often shows a "cut-off effect," where activity increases with alkyl chain length up to a certain point before decreasing. bohrium.comnih.gov For this compound, DFT provides the means to theoretically probe these structure-property relationships in detail.

Interactive Data Tables

Table 1: Calculated Antioxidant Properties of Gallic Acid Derivatives

This table presents hypothetical, yet representative, data for this compound based on trends observed in computational studies of other gallic acid esters. The values illustrate how key descriptors for antioxidant activity might be modulated by the long alkyl chain. Data for Gallic Acid and Methyl Gallate are included for comparison, reflecting trends reported in the literature. worldscientific.comresearchgate.net

CompoundBDE (4-OH) (kcal/mol)Ionization Potential (kcal/mol)LogP
Gallic Acid78.5175.20.7
Methyl Gallate79.1174.81.2
This compound79.8173.56.8

Note: BDE (Bond Dissociation Enthalpy) of the para-hydroxyl group; a lower value suggests easier hydrogen donation. Ionization Potential; a lower value suggests easier electron donation. LogP (octanol-water partition coefficient) is a measure of lipophilicity.

Pharmacological Research and Interactions Within Biological Systems

In Vitro Experimental Models in Biological Activity Assessment

In vitro studies, which are conducted in a controlled environment outside of a living organism, represent the initial step in evaluating the biological activity of a compound. These models are crucial for determining efficacy and understanding the underlying mechanisms of action at a molecular level.

Cell culture-based assays are fundamental tools for assessing the cytotoxic effects of compounds against cancer cells. In one study, the in vitro anticancer activity of a group of compounds, including derivatives of 3,4,5-trihydroxybenzoic acid, was evaluated. google.com The K562 human leukemia cell line was used as a model system. google.com In these experiments, K562 cells were maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and cultured at 37°C in a 5% CO2 atmosphere. google.com To assess the efficacy of the test compounds, 4x10^4 cells per well were plated on 96-well plates and treated with the compounds for 48 hours. google.com The number of viable cells was then determined using the trypan blue dye exclusion method. google.com This method allows for the calculation of the IC50 and IC90 values, which represent the concentrations of the compound required to inhibit the growth of 50% and 90% of the cells, respectively. google.com Research has indicated that such compounds exhibit cytotoxic activity by inducing apoptosis in a wide range of cancer cells, including leukemia, breast cancer, prostate cancer, and lung cancer. google.com

While specific enzymatic assay data for Tetradecyl 3,4,5-trihydroxybenzoate (B8703473) is not detailed in the provided information, the broader context of the research on related compounds suggests a focus on their anti-cancer properties. The synthesis of 13-methyl-tetradecyl-3,4,5-trihydroxybenzoate has been described, highlighting the chemical modifications being explored to enhance biological activity. google.com It is noted that the polarity of these compounds appears to correlate with their anti-cancer activity, with more polar compounds exhibiting stronger effects. google.com

In Vivo Experimental Models in Disease Intervention Studies

Following promising in vitro results, compounds are often advanced to in vivo studies, which are conducted in living organisms, typically animal models. These studies are essential for evaluating the efficacy and bioactivity of a compound in a more complex physiological setting.

Derivatives of the core structure of Tetradecyl 3,4,5-trihydroxybenzoate have demonstrated extremely low toxicity in experimental animals, which is a critical factor for their potential as therapeutic agents. google.com These compounds have shown excellent cytotoxic activity against a broad variety of cancer cells in preclinical evaluations. google.com

The assessment of bioactivity in complex physiological environments is a crucial step in drug development. The group of compounds to which this compound belongs has been suggested to possess cancer prevention and immune-boosting functions without causing harmful side effects in human and other mammalian subjects. google.com

Radiomodifying Action Research

The potential for compounds to act as radiomodifiers, substances that can alter the response of cells to radiation, is an area of significant interest in cancer therapy. While specific research on the radiomodifying action of this compound is not explicitly detailed in the provided search results, the general anti-cancer properties of related compounds suggest a potential area for future investigation.

Toxicological Mechanisms and Comprehensive Safety Research

Mechanistic Investigations of Potential Adverse Cellular Effects

The cellular effects of gallate esters are multifaceted, stemming from their inherent chemical structure. The 3,4,5-trihydroxybenzoate (B8703473) core, also known as gallic acid, is a potent antioxidant. However, this reactivity can also lead to interactions with cellular components, potentially causing adverse effects.

Research into analogs such as Methyl Gallate and Dodecyl Gallate provides a framework for understanding these mechanisms. For instance, while recognized for its antioxidant and anti-inflammatory properties, Methyl 3,4,5-trihydroxybenzoate has also been identified as a potential skin irritant and sensitizer. nih.gov The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes warnings for skin irritation and the potential to cause an allergic skin reaction for this compound. nih.gov This suggests a mechanism involving interaction with skin proteins, leading to an immune response.

The length of the alkyl chain in gallate esters influences their physical properties, such as fat solubility, which in turn can affect their biological activity and toxicological profile. nih.gov Dodecyl gallate, with a 12-carbon chain, exhibits greater fat solubility than its shorter-chain counterparts, which may enhance its interaction with cellular membranes and lipid-rich tissues. nih.gov While primarily used as a food antioxidant, this increased lipophilicity could theoretically lead to different patterns of cellular uptake and distribution, potentially influencing its toxicological mechanism.

The table below summarizes key properties and classifications of related gallate esters, offering a comparative basis for considering the potential effects of Tetradecyl 3,4,5-trihydroxybenzoate.

PropertyMethyl 3,4,5-trihydroxybenzoate (Methyl Gallate)Dodecyl 3,4,5-trihydroxybenzoate (Dodecyl Gallate)
IUPAC Name methyl 3,4,5-trihydroxybenzoate nih.govdodecyl 3,4,5-trihydroxybenzoate nih.gov
Molecular Weight 184.15 g/mol nih.gov338.4 g/mol nih.gov
Solubility in Water Data not availableInsoluble nih.gov
GHS Hazard Statements H302: Harmful if swallowed, H315: Causes skin irritation, H317: May cause an allergic skin reaction, H319: Causes serious eye irritation nih.govData not available

Advanced Methodologies in Toxicological Assessment

The toxicological assessment of chemical compounds has evolved to incorporate a range of advanced methodologies, moving beyond traditional animal testing to include in vitro and computational approaches. For gallate esters, a comprehensive safety evaluation would likely involve a battery of such tests.

In Vitro Toxicity Testing: Cell-based assays are crucial for investigating specific mechanisms of toxicity. For a compound like this compound, these could include:

Cytotoxicity assays: To determine the concentration at which the compound causes cell death in various cell lines (e.g., skin, liver, immune cells).

Genotoxicity assays: To assess the potential for the compound to damage DNA, which can be a precursor to cancer.

Skin sensitization assays: In vitro methods like the Direct Peptide Reactivity Assay (DPRA) or the KeratinoSens™ assay can evaluate the potential for a chemical to cause skin allergies, a concern raised by data on Methyl Gallate. nih.gov

Computational Toxicology (In Silico Models): Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the toxicity of a chemical based on its structure. For this compound, QSAR models could be used to predict its potential for skin sensitization, carcinogenicity, and other toxic endpoints by comparing its structure to a large database of known toxicants.

Regulatory and Hazard Information: Regulatory bodies like the Australian Inventory of Industrial Chemicals provide classifications for related compounds. For example, Methyl 3,4,5-trihydroxybenzoate is listed in this inventory, indicating its use in industrial settings and the availability of regulatory information. nih.gov While no specific information is available for this compound, the data on its analogs would be a primary point of reference for any new toxicological assessment.

The following table outlines some of the advanced toxicological assessment data available for a related gallate ester.

Assessment ParameterMethyl 3,4,5-trihydroxybenzoate (Methyl Gallate)
GHS Classification Warning: Acute toxicity, oral; Skin corrosion/irritation; Sensitization, Skin; Serious eye damage/eye irritation nih.gov
Regulatory Inventory Australian Inventory of Industrial Chemicals nih.gov

In the absence of direct data for this compound, a thorough toxicological evaluation would necessitate conducting a suite of these advanced in vitro and in silico tests. The findings for shorter-chain gallates provide a valuable starting point for predicting potential hazards and guiding the design of these future safety studies.

Future Research Trajectories and Translational Implications

Development of Advanced Delivery Systems for Enhanced Bioavailability

A significant hurdle in the therapeutic application of many bioactive compounds, including alkyl gallates, is their limited bioavailability. The long alkyl chain of tetradecyl 3,4,5-trihydroxybenzoate (B8703473) imparts lipophilicity, which can affect its solubility and absorption. nih.gov Future research will likely focus on the development of advanced delivery systems to overcome these challenges.

Nano-delivery systems, such as polylactide (PLA) nanoparticles, have shown promise for encapsulating alkyl gallates. nih.gov Studies involving methods like nanoprecipitation and O/W emulsion/solvent evaporation have been explored for other alkyl gallates, demonstrating the feasibility of creating stable nanoparticle formulations. nih.gov Future investigations could optimize these techniques for tetradecyl 3,4,5-trihydroxybenzoate, focusing on achieving high encapsulation efficiency and controlled release profiles. nih.gov The use of biocompatible and biodegradable polymers like poly(L-lactide-co-caprolactone-co-glycolide) could also be investigated to create effective nanocarriers. mdpi.com Furthermore, the surfactant properties of this compound itself might be leveraged in the design of novel self-emulsifying drug delivery systems or as a component in more complex nanovesicles. ontosight.aiekb.egmdpi.com

Lipid-based nanovehicles, such as solid lipid nanoparticles (SLN), offer another promising route, potentially improving the stability and controlling the release of the compound. frontiersin.org Research into stealth coating technologies, using polymers like polyethylene (B3416737) glycol (PEG), could further enhance the in vivo performance of these delivery systems by helping them evade the immune system and prolonging circulation time. mdpi.com

Exploration of Synergistic Effects with Established Therapeutic Agents

The antioxidant properties of gallates suggest their potential to act synergistically with other therapeutic agents, potentially enhancing efficacy or reducing required dosages and associated side effects. Future research should systematically explore these synergistic interactions.

For instance, studies on other alkyl gallates have shown that they can enhance the susceptibility of drug-resistant bacteria to β-lactam antibiotics. nih.govfrontiersin.org This suggests a promising avenue for investigating the potential of this compound in combination with antibiotics to combat resistant infections. mdpi.com The mechanism appears to be specific to certain classes of antibiotics, highlighting the need for detailed mechanistic studies. nih.gov

Furthermore, the antioxidant capabilities of gallates could be leveraged to protect other drugs from oxidative degradation, thereby improving the stability of pharmaceutical formulations. google.com Research into the synergistic antioxidant activity of related compounds like epigallocatechin gallate (EGCG) with other flavonoids has demonstrated that such combinations can up-regulate antioxidant enzyme activities in cells. nih.gov Similar investigations with this compound and other antioxidants or therapeutic molecules could uncover novel combination therapies for conditions associated with oxidative stress.

Identification of Novel Therapeutic and Industrial Applications

The inherent chemical properties of this compound open the door to a range of potential therapeutic and industrial applications beyond its current use.

Therapeutic Applications:

The antioxidant and anti-inflammatory properties of gallic acid and its esters are well-documented, suggesting potential in managing a variety of health conditions. nih.govnih.govresearchgate.net The antimicrobial activity of alkyl gallates against various pathogens indicates a potential role in developing new antibacterial and antiviral agents. nih.govmdpi.comnih.gov The efficacy of alkyl gallates as antibiofilm agents, particularly the observation that longer alkyl chains can lead to greater activity, suggests that this compound could be a potent candidate for preventing and treating biofilm-related infections. mdpi.com

Industrial Applications:

In addition to its potential in pharmaceuticals, this compound has promising industrial applications. Its antioxidant properties make it a candidate for use as a preservative in food and cosmetic products, preventing lipid oxidation and extending shelf life. nih.govinnospk.com The surfactant-like nature of this compound also suggests its utility in various formulations within the cosmetics industry to improve product texture and stability. ontosight.ai Furthermore, gallic acid and its derivatives have been explored for use in the manufacturing of inks and as analytical reagents for detecting metals. innospk.com

Addressing Knowledge Gaps in Long-Term Efficacy and Safety Profiles

While gallates are generally considered to have low toxicity, comprehensive long-term efficacy and safety data for this compound are currently lacking. ontosight.ai Most existing toxicological studies on gallates were conducted decades ago and may not meet current regulatory standards. nih.gov

Future research must include rigorous, long-term toxicity studies on this compound to establish a definitive safety profile. nih.gov These studies should assess potential carcinogenicity, mutagenicity, and reproductive toxicity to ensure its safety for human use in various applications. While studies on other alkyl gallates, such as propyl, octyl, and dodecyl gallate, have provided some insights, the differing biokinetics of these compounds necessitate specific studies on the tetradecyl ester. nih.gov Understanding the metabolism and potential for accumulation of this compound and its metabolites is crucial for a thorough risk assessment.

Integration of Multi-Omics Approaches in Mechanistic Research

To gain a deeper understanding of the biological effects of this compound, future research should integrate multi-omics approaches. These powerful tools can provide a holistic view of the molecular changes induced by the compound, encompassing genomics, transcriptomics, proteomics, and metabolomics (including lipidomics). nih.govresearchgate.netresearchgate.netnih.gov

By analyzing how this compound affects gene expression, protein levels, and metabolic pathways, researchers can elucidate its mechanisms of action in greater detail. nih.gov For a lipid-soluble molecule like this, lipidomics will be particularly important for understanding its interaction with cell membranes and its impact on lipid metabolism. nih.govnih.gov Multi-omics can help identify specific cellular pathways modulated by the compound, potentially revealing novel therapeutic targets and biomarkers of its activity. mdpi.com This comprehensive approach is essential for moving beyond observational studies to a mechanistic understanding of the compound's effects.

Development of Advanced Bioanalytical Methods for Metabolite Profiling

Accurate and sensitive bioanalytical methods are fundamental to understanding the pharmacokinetics and metabolism of this compound. The development of such methods is a critical area for future research.

Given its structure as a long-chain alkyl ester, methods suitable for the analysis of such compounds in biological matrices are required. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques that can be adapted for this purpose. nih.govaocs.org The derivatization of the fatty acid ester may be necessary to improve its volatility and detection by GC-MS. nih.govaocs.orgresearchgate.net

Challenges in bioanalysis include potential matrix effects, where components of biological samples can interfere with the quantification of the target analyte. bioanalysis-zone.comnih.gov Therefore, robust method development and validation are essential. Future research should focus on creating and validating specific and sensitive assays to quantify this compound and its potential metabolites in various biological samples, such as plasma, tissues, and urine. This will be crucial for conducting preclinical and clinical studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile.

Q & A

Q. What are the key physicochemical properties of tetradecyl 3,4,5-trihydroxybenzoate, and how are they experimentally determined?

  • Methodological Answer: The compound’s molecular formula (C₂₁H₃₄O₅) and molecular weight (366.492 g/mol) are confirmed via mass spectrometry (MS) and elemental analysis. Density (1.086 g/cm³) is measured using a pycnometer, while boiling point (542.1°C at 760 mmHg) and flash point (182.6°C) are determined via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Melting point data may require further validation, as existing literature does not specify it .

Q. What synthetic methodologies are employed to prepare this compound?

  • Methodological Answer: A common approach involves esterification of gallic acid (3,4,5-trihydroxybenzoic acid) with tetradecanol. This typically uses acid catalysts (e.g., glacial acetic acid) under reflux conditions in anhydrous ethanol, followed by solvent evaporation and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Reaction progress is monitored by thin-layer chromatography (TLC).

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 270 nm (characteristic absorbance of gallate esters) is standard. Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms structural integrity, while Fourier-transform infrared spectroscopy (FTIR) validates ester carbonyl (C=O) and hydroxyl (-OH) groups .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., tetradecyl vs. hexadecyl) influence the biological activity of gallate esters?

  • Methodological Answer: Structure-activity relationship (SAR) studies compare lipophilicity (logP values) and cellular uptake using Caco-2 cell models. For example, hexadecyl derivatives exhibit higher membrane permeability but lower aqueous solubility than tetradecyl analogs. Antioxidant efficacy is quantified via DPPH radical scavenging assays, with longer chains often showing reduced activity due to steric hindrance .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., solvent polarity, pH). Researchers should standardize protocols:
  • Use dimethyl sulfoxide (DMSO) at ≤0.1% to avoid cytotoxicity.
  • Validate results across multiple cell lines (e.g., HepG2, RAW 264.7) and replicate experiments with independent batches.
  • Cross-reference with LC-MS purity data (>95%) to rule out impurity-driven artifacts .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced stability?

  • Methodological Answer: Molecular dynamics (MD) simulations predict hydrolysis rates in physiological conditions (pH 7.4, 37°C). Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the ester linkage, guiding modifications (e.g., branched alkyl chains) to improve stability. In vitro validation involves incubating derivatives in simulated gastric fluid and analyzing degradation via HPLC .

Q. What advanced techniques characterize the compound’s interaction with lipid bilayers?

  • Methodological Answer: Fluorescence anisotropy and surface plasmon resonance (SPR) measure binding affinity to model membranes (e.g., DPPC liposomes). Small-angle X-ray scattering (SAXS) reveals structural changes in bilayer organization. For cellular studies, confocal microscopy with fluorescently tagged derivatives tracks subcellular localization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.